molecular formula C8H18ClNOS B1380547 N-(2-methoxyethyl)thian-3-amine hydrochloride CAS No. 1645421-73-3

N-(2-methoxyethyl)thian-3-amine hydrochloride

Cat. No.: B1380547
CAS No.: 1645421-73-3
M. Wt: 211.75 g/mol
InChI Key: NKHMJYKASDPEPY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)thian-3-amine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The core structure of this molecule features a thian-3-amine scaffold, a saturated six-membered ring containing one sulfur atom, which is substituted with a 2-methoxyethyl group on the nitrogen atom . The hydrochloride salt form improves the compound's stability and solubility for research applications. Compounds with N-methoxyethyl substitutions on heterocyclic amine systems are frequently explored in drug discovery for their potential biological activity and favorable physicochemical properties . For instance, research on similar molecular architectures has demonstrated significant antifungal activity against pathogens like Aspergillus fumigatus , with studies indicating that such compounds can cause deformation of fungal hyphae and cellular destruction without significantly affecting ergosterol biosynthesis . This suggests a potentially novel mechanism of action, making related compounds valuable tools for investigating new antifungal pathways . The structural features of this amine also make it a valuable building block (synthon) for the synthesis of more complex molecules for various biological evaluations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methoxyethyl)thian-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS.ClH/c1-10-5-4-9-8-3-2-6-11-7-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHMJYKASDPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)thian-3-amine hydrochloride typically involves the reaction of thian-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)thian-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)thian-3-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. The compound's structural features suggest it may interact with biological targets involved in cognitive function and neuroprotection.

Case Study: Neuroprotective Properties

A study highlighted in patent US20100221259A1 discusses the compound's potential as a nootropic agent, suggesting it may enhance cognitive functions and provide protective effects against neurodegeneration. The compound's ability to modulate neurotransmitter systems could be beneficial in treating conditions like Alzheimer's disease and other dementias .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cosmetic Applications

The compound is also being explored for its applications in cosmetic formulations, particularly as a stabilizer or active ingredient in hair dye products due to its chemical stability and potential to enhance product performance .

Regulatory Insights

According to the ASEAN Cosmetic Directive, this compound is recognized for its safe use in cosmetic products, provided it meets specific regulatory standards .

Material Science

In material science, the unique properties of this compound allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer blends can improve tensile strength and thermal resistance, making it suitable for applications in packaging and automotive industries.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)thian-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use in research or potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table highlights structural analogs of N-(2-methoxyethyl)thian-3-amine hydrochloride, emphasizing differences in substituents and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound 1645421-73-3 C₈H₁₆ClNOS 209.73 Thiane ring, 2-methoxyethylamine, HCl salt
N-(4-Ethylbenzyl)-2-methoxyethanamine hydrochloride 1158411-75-6 C₁₂H₂₀ClNO 229.75 Aromatic benzyl group, 2-methoxyethylamine; likely higher lipophilicity
(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride 55453-87-7 C₆H₁₂ClF₃NO 207.62 Trifluoropropyl group enhances metabolic stability and electronegativity
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine 307511-66-6 C₁₈H₂₂NOS 297.44 Aromatic thienyl and naphthyl groups; intermediate for Duloxetine hydrochloride

Physicochemical and Functional Comparisons

  • Solubility : The 2-methoxyethyl group in the target compound and its analogs improves water solubility compared to purely aromatic derivatives (e.g., N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine) .
  • Metabolic Stability : The trifluoropropyl group in (2-methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride may reduce oxidative metabolism, a feature absent in the thiane-based compound .
  • Aromaticity vs.

Biological Activity

N-(2-methoxyethyl)thian-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₈ClNOS and a molecular weight of approximately 211.76 g/mol. The compound features a thian (thiolane) ring structure, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxyethyl group enhances the compound's solubility and may alter its binding affinity to molecular targets, influencing various biochemical pathways. Although specific molecular targets for this compound are not fully characterized, it is believed that similar thian derivatives can modulate enzyme activity or receptor signaling.

Biological Activity Overview

The following table summarizes key aspects of the biological activity associated with this compound:

Biological Activity Description
Cytotoxicity Preliminary studies indicate potential cytotoxic effects against various cancer cell lines .
Enzyme Interaction May act as an inhibitor for specific enzymes, although detailed mechanisms remain to be elucidated.
Pharmacological Applications Explored for use in drug development, particularly in targeting T-cell malignancies .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    In a study evaluating the cytotoxic effects of various thian derivatives, compounds similar to this compound demonstrated significant activity against T-cell malignancies, with IC50 values in the low micromolar range. This suggests that modifications to the thian structure can enhance cytotoxic properties against specific cancer types .
  • Mechanistic Insights :
    Research into related compounds has shown that thian derivatives can inhibit purine nucleoside phosphorylase (PNP), a target for cancer therapy. The strongest inhibitors reported exhibited IC50 values as low as 19 nM against human PNP, indicating that structural modifications could lead to potent therapeutic agents .
  • Synthetic Applications :
    This compound is also utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential biological applications, making it valuable in medicinal chemistry research.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)thian-3-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves nucleophilic substitution of thian-3-amine with 2-methoxyethyl chloride in a polar aprotic solvent (e.g., dimethylsulfoxide) under basic conditions (e.g., sodium hydride) . Post-reaction, the product is purified via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallized from ethanol-acetone mixtures. Reaction efficiency can be optimized by controlling stoichiometry (excess alkylating agent), temperature (323 K for 8 hours), and inert atmosphere to prevent oxidation .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Assess purity (≥98% threshold) using a C18 column with UV detection at 254 nm, as demonstrated for structurally related acetamide derivatives .
  • NMR/IR : Confirm functional groups (e.g., methoxyethyl C-O stretch at ~1100 cm⁻¹) and amine proton environments (δ 2.5–3.5 ppm in 1^1H NMR) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+^+ ~222.7 for C8_8H18_{18}ClNO2_2S) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as recommended for hygroscopic amine hydrochlorides .
  • Store at 2–8°C in airtight containers to prevent decomposition, as seen with related β-adrenergic agonists .
  • Neutralize waste with dilute acetic acid before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and DSC for phase transitions .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxyethyl vs. methylpiperazine) using in vitro assays (e.g., receptor binding) .
  • Metabolite Profiling : Identify active/inactive metabolites via hepatocyte incubation and UPLC-QTOF-MS .
  • Crystallography : Resolve 3D conformations to explain divergent activities, as done for naphthyridine derivatives .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME to estimate logP (~1.5), aqueous solubility (>20 mg/mL), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields and lipid bilayer models .
  • Docking Studies : Map interactions with target receptors (e.g., adrenergic receptors) using AutoDock Vina and PDB structures .

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